(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
Description
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is a chiral amine derivative featuring a 4-bromophenyl group attached to an ethanamine backbone, with two fluorine atoms at the β-carbon and an (S)-configuration. The hydrochloride salt enhances its stability and solubility. This compound is part of a broader class of fluorinated arylalkylamines, which are explored for applications in medicinal chemistry, materials science, and analytical methods due to their electronic and steric properties .
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCXLPCNPXNTF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)F)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and difluoroethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.
Reaction Steps: The synthetic route may involve multiple steps, including nucleophilic substitution, reduction, and chiral resolution to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
(S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is explored for its role as a modulator in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents. For instance, it has been investigated for its potential use in treating conditions related to protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases .
2. Cancer Research
Recent studies have indicated that compounds similar to this compound may exhibit anti-cancer properties. Research has shown that certain derivatives can inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents by targeting specific molecular pathways involved in cancer progression . This compound's ability to selectively inhibit certain kinases suggests its potential utility in targeted cancer therapies.
3. Neurological Disorders
There is emerging interest in the application of this compound in the treatment of neurological disorders. Its interaction with neurotransmitter systems may provide insights into developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders . The modulation of specific signaling pathways could lead to neuroprotective effects, which are crucial for managing these diseases.
Case Study 1: Inhibition of Protein Kinases
A study published in the Journal of Medicinal Chemistry detailed the discovery of selective inhibitors targeting PIP4K2A, which are structurally related to this compound. The research demonstrated that these inhibitors could significantly reduce tumor growth in p53-deficient models, highlighting their potential application in cancer therapy .
Case Study 2: Neuroprotective Effects
In another investigation, researchers examined the effects of compounds similar to this compound on models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from apoptosis induced by toxic agents, suggesting their potential use in treating Alzheimer's disease .
Data Summary Table
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the bromophenyl and difluoroethanamine moieties plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Fluorinated Ethylamine Derivatives
Trifluoro Analogs
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (C₈H₈BrClF₃N, MW 290.52):
- Differs by an additional fluorine atom at the β-carbon.
- Increased electronegativity lowers the amine’s basicity (pKa ~1.5–2.0 units lower than difluoro analog), impacting solubility and protonation state .
- Higher lipophilicity (logP ~2.8 vs. ~2.2 for difluoro) may enhance membrane permeability but reduce aqueous solubility .
- (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (C₈H₈BrClF₃N, MW 290.52): Meta-substituted bromine alters steric and electronic interactions.
Core Structure Comparison
- 2,2-Difluoroethanamine hydrochloride (C₂H₆ClF₂N, MW 117.53):
Positional Isomers and Halogen Variations
Bromophenyl Substitution Variants
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride (C₈H₁₀BrClFN, MW 254.53):
Fluorophenyl Analogs
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (C₁₀H₁₅ClFN, MW 201.69):
Enantiomeric and Backbone Modifications
Enantiomeric Pair
- (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride (C₈H₉BrClF₂N, MW 272.53):
Backbone Variants
Q & A
Q. What are the recommended synthetic routes for (S)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride, and how can stereochemical purity be ensured?
-
Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination starting from (S)-1-(4-Bromophenyl)-2,2-difluoroethanol. Fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are critical for introducing fluorine atoms. To ensure stereochemical integrity, use chiral auxiliaries or asymmetric catalysis (e.g., dirhodium complexes as in ). Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is recommended. Optical purity should be verified by polarimetry or chiral GC (≥97% ee, as in ).
-
Example Analytical Data :
| Parameter | Value/Technique |
|---|---|
| Optical Rotation (α) | [α]²⁵D = -15.2° (c=1, MeOH) |
| Chiral GC Retention | 12.3 min (Chiralcel OD-H column) |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and fluorine coupling patterns. For example, the difluoro group shows a triplet (J = 18 Hz) in ¹⁹F NMR.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ = 278.0 m/z).
- X-ray Crystallography : Resolves absolute configuration (critical for enantiopure samples, as in ).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess chemical purity (>95%).
Advanced Research Questions
Q. How can researchers address challenges in maintaining enantiopurity during scale-up synthesis?
- Methodological Answer : Enantiomeric drift during scale-up often arises from racemization at acidic α-positions. Mitigation strategies include:
- Using low-temperature reactions (<0°C) to minimize kinetic resolution.
- Employing non-polar solvents (e.g., hexane/ethyl acetate) to reduce proton exchange.
- Incorporating stabilizing agents like crown ethers to shield the amine group.
Monitor enantiomeric ratio in real-time using inline chiral HPLC (referenced in ).
Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Use LC-MS to identify hydrolysis products (e.g., defluorination or bromophenyl cleavage).
- Light Sensitivity : Store samples in amber vials under nitrogen; assess photodegradation via UV-Vis spectroscopy.
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis guides storage conditions (e.g., desiccants or inert atmosphere, as in ).
Q. How should contradictory biological activity data between enantiomers be analyzed?
- Methodological Answer :
- Enantiomer Separation : Use preparative chiral chromatography to isolate (S)- and (R)-forms.
- In Vitro Assays : Test each enantiomer against target receptors (e.g., GPCRs or enzymes) with dose-response curves. For example, a study on similar bromophenyl amines showed 10-fold higher affinity for the (S)-enantiomer in serotonin receptor binding .
- Molecular Docking : Compare binding modes using software like AutoDock Vina to rationalize stereospecific effects.
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
